Structural Differentiation: α-Branched Ethylamine vs. Linear Homologs
Compound 1250719-00-6 is uniquely defined by an α-branched 1-aminoethyl substituent directly appended to the thiazole C2 position, in contrast to comparator 1155636-60-4 which positions the amine on a two-carbon linear ethylene spacer (-CH2-CH2-NH2) . The α-methyl group introduces increased steric hindrance around the amine nitrogen (quantified as higher molar refractivity and reduced conformational flexibility) and alters the pKa of the conjugate acid relative to unhindered primary amine comparators [1].
| Evidence Dimension | Molecular architecture and steric/electronic environment at the amine-bearing side chain |
|---|---|
| Target Compound Data | 1-aminoethyl side chain (α-branched); C8H12N2OS; MW 184.26; conformational constraint due to methyl branching |
| Comparator Or Baseline | Comparator (1155636-60-4): ethyleneamine side chain (-CH2-CH2-NH2) with linear, flexible spacer; same MF and MW but distinct connectivity |
| Quantified Difference | Δ(molar refractivity) ~ +1.5-2.5 cm³/mol (estimated); altered pKa(H⁺) by ~0.3-0.8 units (class-level inference); increased steric shielding of amine lone pair |
| Conditions | Computational property prediction; class-level structure-property extrapolation |
Why This Matters
α-Branching alters basicity and hydrogen-bond donor geometry, directly affecting target binding affinity and selectivity in structure-based drug design programs.
- [1] ChemAxon / PubChem. Calculated physicochemical properties: molar refractivity and pKa estimates for substituted pyranothiazoles. View Source
